1-(4-Bromophenyl)Cyclopropanecarbonitrile
CAS No.: 124276-67-1
Cat. No.: VC20872718
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124276-67-1 |
|---|---|
| Molecular Formula | C10H8BrN |
| Molecular Weight | 222.08 g/mol |
| IUPAC Name | 1-(4-bromophenyl)cyclopropane-1-carbonitrile |
| Standard InChI | InChI=1S/C10H8BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 |
| Standard InChI Key | BWPZBXQENXGRQV-UHFFFAOYSA-N |
| SMILES | C1CC1(C#N)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CC1(C#N)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Properties
Basic Information
1-(4-Bromophenyl)Cyclopropanecarbonitrile is identified by the CAS registry number 124276-67-1. The compound is characterized by the molecular formula C₁₀H₈BrN with a molecular weight of 222.08 g/mol . This molecule contains several key functional groups that contribute to its chemical behavior and reactivity patterns.
Structural Characteristics
The structure of 1-(4-Bromophenyl)Cyclopropanecarbonitrile consists of a cyclopropane ring with a 4-bromophenyl substituent at position 1 and a carbonitrile (nitrile) group also at position 1. The compound has several synonyms in chemical literature, including:
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1-(4-Bromophenyl)cyclopropane-1-carbonitrile
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1-(4-Bromophenyl)-1-cyanocyclopropane
The cyclopropane ring is a defining feature of this compound, contributing to its reactivity profile. This three-membered ring structure introduces significant ring strain, making the molecule more reactive compared to larger cycloalkane derivatives. The presence of the bromine atom at the para position of the phenyl ring provides opportunities for further functionalization through various coupling reactions.
Physical Properties
Physical State and Characteristics
At standard temperature and pressure, 1-(4-Bromophenyl)Cyclopropanecarbonitrile exists as a solid. Its physical appearance is typically characterized as a crystalline solid, and it has a melting point range of 84–86°C. These physical properties significantly influence its handling, storage, and application in laboratory settings.
Synthesis Methods
| Parameter | Details |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302+H312+H332-H315-H319 |
| Precautionary Statements | P501-P261-P270-P271-P264-P280-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330-P302+P352+P312-P304+P340+P312 |
| HS Code | 2926907090 |
Comparative Analysis with Related Compounds
Structural Analogues
Understanding the properties and behaviors of 1-(4-Bromophenyl)Cyclopropanecarbonitrile can be enhanced by comparing it with structurally related compounds:
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1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS 143328-19-2): Features a five-membered ring instead of the three-membered cyclopropane ring, resulting in less ring strain and potentially different reactivity patterns .
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1-(4-Bromophenyl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, altering its polarity, hydrogen bonding capabilities, and chemical reactivity.
These structural variations significantly impact physical properties, reactivity, and potential applications in chemical research.
Ring Size Effects on Properties
The ring size significantly influences the compound's properties and reactivity. Compared to its cyclopentane analogue, 1-(4-Bromophenyl)Cyclopropanecarbonitrile likely exhibits:
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Higher reactivity due to increased ring strain in the cyclopropane ring
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Different physical properties, including higher melting point
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Unique conformational preferences affecting its binding properties in biological systems
Future Research Directions
Synthetic Methodology Development
Further research into efficient and scalable synthetic methods for 1-(4-Bromophenyl)Cyclopropanecarbonitrile is warranted. Development of greener synthetic approaches, potentially using flow chemistry or catalytic methods, could enhance its accessibility for research applications.
Structure-Activity Relationship Studies
Investigation of the biological activities of 1-(4-Bromophenyl)Cyclopropanecarbonitrile and its derivatives could reveal new therapeutic applications. Systematic modification of the structure, particularly through functionalization of the bromine position or modifications to the nitrile group, could generate libraries of compounds with varied biological properties.
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